molecular formula C14H21N3O2 B5853096 1-[(2-NITROPHENYL)METHYL]-4-(PROPAN-2-YL)PIPERAZINE

1-[(2-NITROPHENYL)METHYL]-4-(PROPAN-2-YL)PIPERAZINE

Cat. No.: B5853096
M. Wt: 263.34 g/mol
InChI Key: UICCYQOGNIFIEN-UHFFFAOYSA-N
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Description

1-[(2-NITROPHENYL)METHYL]-4-(PROPAN-2-YL)PIPERAZINE is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-NITROPHENYL)METHYL]-4-(PROPAN-2-YL)PIPERAZINE typically involves the reaction of 2-nitrobenzyl chloride with 4-(propan-2-yl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by extraction and purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

1-[(2-NITROPHENYL)METHYL]-4-(PROPAN-2-YL)PIPERAZINE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The piperazine ring can be oxidized under strong oxidative conditions, leading to the formation of N-oxides.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Nucleophiles: Amines, thiols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Major Products

    Reduction: 1-[(2-AMINOPHENYL)METHYL]-4-(PROPAN-2-YL)PIPERAZINE.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Piperazine N-oxides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-NITROPHENYL)METHYL]-4-(PROPAN-2-YL)PIPERAZINE is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperazine ring may also play a role in binding to receptors or enzymes, modulating their activity and leading to therapeutic outcomes.

Comparison with Similar Compounds

1-[(2-NITROPHENYL)METHYL]-4-(PROPAN-2-YL)PIPERAZINE can be compared to other piperazine derivatives such as:

    1-(2-NITROPHENYL)PIPERAZINE: Lacks the propan-2-yl group, which may affect its biological activity and binding properties.

    4-(PROPAN-2-YL)PIPERAZINE: Lacks the nitrophenyl group, which may reduce its potential for bioreduction and subsequent biological effects.

    1-[(2-AMINOPHENYL)METHYL]-4-(PROPAN-2-YL)PIPERAZINE: The reduced form of the compound, which may have different biological activities due to the presence of the amino group instead of the nitro group.

These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical and biological properties.

Biological Activity

1-[(2-Nitrophenyl)methyl]-4-(propan-2-yl)piperazine, a compound with notable pharmacological potential, has garnered interest for its diverse biological activities. This article provides a detailed overview of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H16N4O2
  • Molecular Weight : 248.28 g/mol

The presence of the nitrophenyl group is significant as it often correlates with enhanced biological activity due to its electron-withdrawing properties.

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have indicated that compounds with piperazine structures can exhibit significant antibacterial and antifungal properties. For instance, derivatives with similar structural motifs showed minimum inhibitory concentrations (MIC) against common pathogens like Staphylococcus aureus and Escherichia coli ranging from 0.0039 to 0.025 mg/mL .
  • Antitumor Activity : Research has demonstrated that nitroaromatic compounds can act as prodrugs in cancer therapy. For example, derivatives have shown promising cytotoxic effects on cancer cell lines, with IC50 values in the nanomolar range . The mechanism often involves the reduction of the nitro group to generate reactive intermediates that induce cellular apoptosis.

Case Studies and Research Findings

Several studies highlight the biological activity of related compounds:

  • Antibacterial Studies :
    • A study tested various piperazine derivatives, including those with nitrophenyl substitutions, showing strong antibacterial activity against E. coli and S. aureus. The most active compounds had MIC values significantly lower than those of standard antibiotics .
  • Antifungal Activity :
    • In another study, piperazine derivatives demonstrated antifungal activity against Candida albicans, with MIC values ranging from 3.125 to 100 mg/mL. The presence of electron-withdrawing groups like nitro was found to enhance this activity .
  • Antitumor Mechanisms :
    • Research into nitro(het)aromatic compounds revealed their potential as hypoxia-selective prodrugs in cancer therapy. These compounds exhibited high selectivity for tumor cells under hypoxic conditions, making them promising candidates for targeted cancer treatments .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC/IC50 ValuesTarget Organism/Cell Line
This compoundAntibacterial0.0039 - 0.025 mg/mLE. coli, S. aureus
Piperazine Derivative AAntifungal3.125 - 100 mg/mLC. albicans
Nitroaromatic Compound BAntitumorIC50 = 1.806 nMColon adenocarcinoma

Properties

IUPAC Name

1-[(2-nitrophenyl)methyl]-4-propan-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-12(2)16-9-7-15(8-10-16)11-13-5-3-4-6-14(13)17(18)19/h3-6,12H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICCYQOGNIFIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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